R715

GPCR pharmacology Receptor selectivity Kinase signaling

R715 is a pure competitive bradykinin B1 receptor antagonist (pA2=8.49) with zero B2 activity—enabling unambiguous B1R pathway attribution. Unlike early B1 antagonists with residual partial agonist activity (αE>0.5), R715 exhibits minimal agonism, ensuring observed effects reflect true receptor blockade. Rapidly reversible binding supports washout/recovery protocols impossible with slowly reversible antagonists such as HOE-140. Validated in vivo at 200–600 µg/kg in STZ-induced diabetic neuropathy models. Well-characterized ~158-fold human/mouse potency differential facilitates cross-species dose extrapolation.

Molecular Formula C57H81N13O12
Molecular Weight 1140.3 g/mol
CAS No. 185052-09-9
Cat. No. B549134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR715
CAS185052-09-9
SynonymsAcLys(D-betaNal(7),Ile(8))des-Arg(9)-bradykinin
bradykinin, AcLys(D-betaNal(7),Ile(8))des-Arg(9)-
R 715
R-715
R715 cpd
Molecular FormulaC57H81N13O12
Molecular Weight1140.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1
InChIKeyDOSXOGUJJBDRGQ-VUBDHFCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

R715: A Selective Bradykinin B1 Receptor Peptide Antagonist for Pain and Inflammation Research


R715 (CAS 185052-09-9) is a synthetic peptide antagonist targeting the bradykinin B1 receptor (B1R), a G protein-coupled receptor implicated in inflammatory pain, neuropathy, and various pathological states . Structurally defined as Ac-Lys-[D-βNal7,Ile8]des-Arg9-bradykinin, this compound exhibits high selectivity for the B1 receptor with no detectable activity at the closely related B2 receptor subtype [1]. R715 has been extensively characterized in both in vitro functional assays and in vivo pain models, establishing it as a reference tool for dissecting B1R-mediated signaling pathways [2].

Why R715 Cannot Be Readily Substituted with Other B1 Receptor Antagonists


While multiple compounds are marketed as bradykinin B1 receptor antagonists, pharmacological profiles differ substantially in ways that directly impact experimental outcomes and procurement decisions. Key differentiators include antagonist purity—whether a compound acts as a pure antagonist or retains partial agonist activity—and mechanistic reversibility, which influences washout kinetics in functional assays and in vivo dosing regimens. Early-generation B1 antagonists such as [Leu8]desArg9BK and Lys[Leu8]desArg9BK exhibit significant residual agonistic activity (αE > 0.5), rendering them unsuitable for studies requiring pure antagonism [1]. Furthermore, newer analogs such as R-954 and R-955, while demonstrating similar pA2 values to R715, have been engineered for enhanced enzymatic resistance, which may confound experiments where metabolic stability is not the primary variable [2]. Additionally, the competitive and rapidly reversible antagonism exhibited by R715 contrasts with the noncompetitive, slowly reversible binding kinetics of compounds such as HOE-140 (icatibant), a B2 receptor antagonist, highlighting the need for careful selection based on the specific signaling kinetics under investigation [1]. These distinctions underscore that B1 receptor antagonists are not interchangeable and that selection must be guided by the specific assay conditions and research objectives.

Quantitative Differentiation of R715: Comparative Performance Metrics Against In-Class Alternatives


High-Affinity B1 Receptor Antagonism with Full B2 Receptor Selectivity

R715 demonstrates potent and selective antagonism at the human bradykinin B1 receptor with a pA2 value of 8.49, while displaying no detectable activity at the B2 receptor subtype [1]. This selectivity profile is critical for studies aimed at isolating B1R-mediated signaling from B2R-mediated effects. In contrast, dual B1/B2 antagonists such as B-9858 and S-0765 exhibit measurable activity at both receptor subtypes (pA2 values of 7.7 and 7.6 at B2 receptors, respectively), confounding pathway-specific analyses [2].

GPCR pharmacology Receptor selectivity Kinase signaling

Pure Antagonism Without Residual Agonistic Activity Versus Partial Agonists

Early-generation B1 receptor antagonists exhibit significant partial agonism, which introduces confounding variables in functional studies. R715 was specifically engineered to eliminate this residual agonistic activity. In mouse stomach smooth muscle preparations, classical B1 antagonists [Leu8]desArg9BK and Lys[Leu8]desArg9BK demonstrate residual agonistic activity (αE > 0.5, where 1.0 equals the maximal response to the full agonist desArg9BK), effectively rendering them partial agonists rather than pure antagonists [1]. In contrast, R715 shows minimal residual agonistic effect (αE < 0.1) while maintaining high antagonist potency (pA2 = 7.0 in mouse B1R preparations) [1].

Receptor pharmacology Antagonist purity Functional assays

Competitive and Rapidly Reversible Antagonism Facilitates Washout and Reversibility Studies

The reversibility kinetics of an antagonist dictate its suitability for protocols requiring washout, receptor recovery, or sequential antagonist application. R715 exhibits competitive and rapidly reversible antagonism, a mechanistic property that distinguishes it from noncompetitive, slowly reversible B2 receptor antagonists such as HOE-140 (icatibant) and FR-173657 [1]. While this comparison is across receptor subtypes (B1 versus B2), the mechanistic distinction is relevant for laboratories designing experiments with multiple antagonist treatments or those requiring the restoration of baseline receptor sensitivity. HOE-140 and FR-173657 display slow reversibility and noncompetitive kinetics, which can complicate experimental designs requiring rapid removal of receptor blockade [1].

Mechanism of action Receptor kinetics Washout protocols

In Vivo Efficacy in Diabetic Neuropathy Model: Dose-Dependent Analgesia

R715 has demonstrated in vivo efficacy in a streptozotocin (STZ)-induced diabetic neuropathy mouse model, a standard preclinical paradigm for neuropathic pain. When administered at doses of 200, 400, and 600 µg/kg, R715 produced a dose-dependent increase in tail-withdrawal latency in the tail-flick test, a measure of thermal nociception . This dose-response relationship confirms that R715 antagonism of B1 receptors translates to measurable analgesic effects in a disease-relevant model. While direct comparator data for other B1 antagonists in this exact model are limited, the quantitative dose-response profile provides a benchmark for laboratories seeking to replicate these findings or to compare with other B1 antagonists.

Diabetic neuropathy Pain research In vivo pharmacology

Partial Resistance to Angiotensin-Converting Enzyme (ACE) Degradation

Peptide stability is a critical consideration for in vitro and in vivo experimental design. R715 exhibits partial resistance to degradation by angiotensin-converting enzyme (ACE), a key metallopeptidase that inactivates endogenous kinins [1]. This property distinguishes R715 from earlier-generation B1 antagonists such as [Leu8]desArg9BK and Lys[Leu8]desArg9BK, which are highly susceptible to ACE-mediated degradation and thus have limited in vivo utility [2]. However, it should be noted that R715 remains susceptible to degradation by aminopeptidases M and P, a limitation that subsequent analogs (R-954 and R-955) were specifically engineered to overcome [2]. Therefore, R715 offers an intermediate stability profile: significantly improved over first-generation antagonists but not as fully stabilized as the later-generation R-954 and R-955 analogs.

Metabolic stability Enzymatic resistance In vitro pharmacology

Comparative pA2 Values Across Species: Human Versus Mouse B1 Receptor Potency

The potency of R715 at B1 receptors varies significantly across species, an important consideration for translational research. At the human B1 receptor, R715 exhibits a pA2 of 8.49 (equivalent to Ki ≈ 0.63 nM) [1]. In contrast, at the mouse B1 receptor, the pA2 is 7.0 (equivalent to Ki ≈ 100 nM), representing an approximately 158-fold reduction in potency [1][2]. This species-dependent potency difference is a shared characteristic among many peptide B1 antagonists and is attributed to sequence divergence in the B1 receptor orthosteric binding pocket between rodents and primates. Researchers utilizing mouse models should account for this potency differential when designing dosing regimens, as higher concentrations or doses of R715 are required to achieve equivalent receptor occupancy compared to human cell-based assays.

Species selectivity Translational pharmacology Receptor homology

Recommended Research and Industrial Application Scenarios for R715


Pharmacological Dissection of B1 Versus B2 Receptor Signaling Pathways

R715 is optimally suited for experiments requiring unambiguous discrimination between bradykinin B1 and B2 receptor-mediated signaling. Its absolute selectivity for B1 receptors (no detectable B2 activity) enables researchers to attribute observed effects exclusively to B1R activation, a critical requirement for pathway validation studies. In contrast, dual B1/B2 antagonists such as B-9858 would introduce confounding variables due to concurrent blockade of both receptor subtypes [1].

In Vivo Diabetic Neuropathy and Inflammatory Pain Models Requiring Pure Antagonism

Based on the dose-dependent analgesic efficacy demonstrated in STZ-induced diabetic neuropathy models (200-600 µg/kg) [1], R715 serves as a validated reference antagonist for B1R-targeted pain research. The compound's minimal residual agonistic activity ensures that observed therapeutic effects are attributable to receptor blockade rather than confounding partial activation [2]. This makes R715 particularly valuable for studies in chronic pain states where B1 receptor expression is pathologically upregulated.

Competitive Binding and Reversibility Studies in GPCR Pharmacology

The competitive and rapidly reversible nature of R715 antagonism distinguishes it from noncompetitive, slowly reversible antagonists such as HOE-140 [1]. This property makes R715 the preferred choice for experimental protocols involving washout and recovery phases, competitive displacement assays, or studies examining receptor resensitization kinetics. Laboratories performing sequential antagonist treatments or requiring full restoration of receptor responsiveness should prioritize R715 over slowly reversible alternatives.

Translational Studies Accounting for Species-Dependent B1R Potency

Given the ~158-fold potency difference between human (pA2 = 8.49) and mouse (pA2 = 7.0) B1 receptors, R715 is an appropriate selection for studies requiring cross-species pharmacological calibration [1][2]. This species-dependent potency profile is well-characterized and provides a benchmark for researchers bridging in vitro human receptor assays with in vivo rodent models, facilitating appropriate dose extrapolation and experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for R715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.